butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate
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Overview
Description
Butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities, indicating a broad range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate typically involves a multi-step process. The starting materials include ethyl acetoacetate, butyl 4-aminobenzoate, and appropriate reagents for the formation of the dihydropyridine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Comparison with Similar Compounds
Butyl 4-(5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-amido)benzoate can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications
Similar Compounds
Nifedipine: A dihydropyridine derivative used as a calcium channel blocker for the treatment of hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker used in the management of cardiovascular diseases.
Nicardipine: A dihydropyridine derivative with vasodilatory properties, used in the treatment of angina and hypertension.
Properties
IUPAC Name |
butyl 4-[(5-ethoxy-1-methyl-4-oxopyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-4-6-11-27-20(25)14-7-9-15(10-8-14)21-19(24)16-12-17(23)18(26-5-2)13-22(16)3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCITRUYPIMEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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